(1-Cyclopropylcyclopropyl)methanamine hydrochloride
Overview
Description
(1-Cyclopropylcyclopropyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H14ClN and its molecular weight is 147.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of (1-Cyclopropylcyclopropyl)methanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
In such an environment, methenamine is hydrolyzed to formaldehyde, which is highly bactericidal
Biochemical Pathways
Given its potential similarity to methenamine, it may be involved in pathways related to bacterial metabolism, but this is speculative and requires further investigation .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Biochemical Analysis
Biochemical Properties
(1-Cyclopropylcyclopropyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The cyclopropyl groups in the compound provide a constrained aliphatic system, which can influence its reactivity and interactions. For instance, the compound may interact with cytochrome P450 enzymes, which are known for their role in oxidative metabolism. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as glutathione, to form conjugates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction of this compound with cytochrome P450 enzymes can lead to changes in the levels of metabolites, which can impact cellular metabolism . Additionally, the compound’s interaction with signaling pathways can alter gene expression, leading to changes in cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The cyclopropyl groups in the compound can undergo oxidation, leading to the formation of reactive intermediates. These intermediates can bind to enzymes, either inhibiting or activating them. For instance, the compound’s interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, the compound can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to the formation of reactive intermediates that can cause cellular damage . Threshold effects have been observed, where the compound exhibits different biological activities at different concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites and glutathione conjugates . These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. The interaction with enzymes and cofactors in these pathways can also affect metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells . Additionally, the binding of the compound to proteins can influence its distribution within tissues, affecting its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes . This localization can influence the compound’s activity and its effects on cellular function.
Properties
IUPAC Name |
(1-cyclopropylcyclopropyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-5-7(3-4-7)6-1-2-6;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHWOGAATFTNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423027-90-0 | |
Record name | (1-cyclopropylcyclopropyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.